molecular formula C18H22N2O3S2 B2580534 3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 922485-24-3

3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No. B2580534
CAS RN: 922485-24-3
M. Wt: 378.51
InChI Key: VUYJWERBGAKHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives, including structures similar to the compound of interest, have been a focal point in medicinal chemistry due to their wide range of biological activities. These compounds have demonstrated potential in treating various diseases due to their antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of benzothiazoles, such as the benzothiazole ring, enable interactions with biological targets, making them valuable in drug development and chemical biology studies (Rosales-Hernández et al., 2022).

Advances in Benzothiazole-based Chemotherapeutics

Recent advancements in the modification of benzothiazole structures have led to the development of new chemotherapeutic agents. These efforts are driven by the need for more effective treatments against cancer and other diseases. Benzothiazole derivatives are explored for their antitumor activity, showcasing the versatility of this scaffold in synthesizing compounds with potential clinical applications. The continuous exploration and structural diversification of benzothiazoles underscore their significance in the search for new therapeutic agents (Kamal et al., 2015).

Enzymatic Treatment of Organic Pollutants

In environmental science, enzymatic approaches utilizing compounds like benzothiazoles have gained attention for the remediation of organic pollutants. The use of enzymes, possibly in conjunction with compounds bearing structural similarities to 3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide, could enhance the degradation of recalcitrant compounds found in industrial wastewater. This highlights the potential of benzothiazole derivatives not only in medicinal applications but also in environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

3-benzylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-7-8-15-16(11-13)24-18(19-15)20-17(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYJWERBGAKHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

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